molecular formula C24H46O2 B14245452 Tetracos-21-enoic acid CAS No. 325462-46-2

Tetracos-21-enoic acid

Cat. No.: B14245452
CAS No.: 325462-46-2
M. Wt: 366.6 g/mol
InChI Key: RCNAKJRDSYUMDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracos-21-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the elongation of oleic acid through a series of enzymatic reactions. The key enzyme involved in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation of malonyl-CoA and long-chain acyl-CoA . This method has been successfully applied in both plant and yeast systems to produce nervonic acid.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. For instance, the oil from Acer truncatum Bunge, a plant unique to China, contains 5-7% nervonic acid. The extraction process involves urea inclusion, which separates various fatty acid esters based on their solubility . This method has been optimized to achieve a high purity of nervonic acid ethyl ester.

Chemical Reactions Analysis

Types of Reactions

Tetracos-21-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone to convert the double bond into a carboxyl group.

    Reduction: Hydrogenation can be used to reduce the double bond, converting the monounsaturated fatty acid into a saturated fatty acid.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Produces dicarboxylic acids.

    Reduction: Produces tetracosanoic acid.

    Substitution: Produces halogenated derivatives of this compound.

Scientific Research Applications

Tetracos-21-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetracos-21-enoic acid involves its incorporation into sphingolipids, which are essential components of the myelin sheath. The compound binds to sphingosine bases via amide bonds, forming nervonyl sphingolipids . These sphingolipids are crucial for maintaining the integrity and function of nerve fibers. Additionally, this compound has been shown to modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.

    Erucic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.

    Gondoic acid: A monounsaturated fatty acid with a double bond at the 11th carbon position.

Uniqueness

Tetracos-21-enoic acid is unique due to its very long-chain structure and the specific position of its double bond. This structural uniqueness allows it to play a specialized role in the formation of myelin and the maintenance of neurological health .

Properties

CAS No.

325462-46-2

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

tetracos-21-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26)

InChI Key

RCNAKJRDSYUMDM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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